4-(Butane-1-sulfinyl)phenol
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Overview
Description
4-(Butane-1-sulfinyl)phenol is an organic compound characterized by the presence of a phenol group substituted with a butane-1-sulfinyl group. This compound is notable for its unique structural features, including a sulfoxide functional group, which imparts distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Butane-1-sulfinyl)phenol typically involves the nucleophilic aromatic substitution of a suitable aryl halide with a butane-1-sulfinyl nucleophile. This reaction is facilitated by the presence of electron-withdrawing groups on the aromatic ring, which activate the ring towards nucleophilic attack . The reaction conditions often include the use of strong bases and polar aprotic solvents to enhance the nucleophilicity of the butane-1-sulfinyl group.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The process may also incorporate green chemistry principles, such as the use of aqueous hydrogen peroxide as an oxidant and ethanol as a solvent, to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 4-(Butane-1-sulfinyl)phenol undergoes various chemical reactions, including:
Oxidation: The sulfoxide group can be further oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfoxide group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid.
Major Products:
Oxidation: 4-(Butane-1-sulfonyl)phenol.
Reduction: 4-(Butane-1-thio)phenol.
Substitution: Various halogenated, nitrated, and sulfonated derivatives of this compound.
Scientific Research Applications
4-(Butane-1-sulfinyl)phenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 4-(Butane-1-sulfinyl)phenol involves its interaction with various molecular targets. The sulfoxide group can participate in redox reactions, influencing cellular oxidative stress pathways. Additionally, the phenol group can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as antimicrobial and antioxidant activities .
Comparison with Similar Compounds
- 4-(Butane-1-sulfonyl)phenol
- 4-(Butane-1-thio)phenol
- 4-(Methylsulfinyl)phenol
Comparison: 4-(Butane-1-sulfinyl)phenol is unique due to the presence of the sulfoxide group, which imparts distinct redox properties compared to its sulfide and sulfone analogs. This makes it particularly useful in applications requiring specific redox characteristics .
Properties
IUPAC Name |
4-butylsulfinylphenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2S/c1-2-3-8-13(12)10-6-4-9(11)5-7-10/h4-7,11H,2-3,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMPPKOROMAJWLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)C1=CC=C(C=C1)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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